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Compound of Interest

Compound Name: DSP-2230

Cat. No.: B10818647

For drug development professionals and researchers in the pain therapeutics field, the quest
for novel, non-opioid analgesics is a paramount objective. DSP-2230 (also known as ANP-230)
has emerged as a compound of interest, targeting voltage-gated sodium channels (Nav), which
are critical players in pain signaling pathways. This guide provides a comprehensive
comparison of DSP-2230 with other Nav channel inhibitors, supported by available preclinical
and clinical data, detailed experimental protocols, and visual representations of its mechanism
and development workflow.

DSP-2230 is a selective inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and
Nav1.9.[1][2][3] These channels are predominantly expressed in peripheral nociceptive
neurons and are considered key targets for the development of novel analgesics for
neuropathic and inflammatory pain.[1][4] The compound was initially developed by Sumitomo
Dainippon Pharma and is now under the development of AlphaNavi Pharma, a venture carved
out from the former.[3] Preclinical studies have suggested that DSP-2230 possesses broad
analgesic efficacy in various pain models.[1][5] The compound has completed several Phase 1
studies and is currently in a Phase 1/2 clinical trial for familial infantile episodic limb pain, a rare
pain disorder linked to a mutation in the SCN11A gene (Nav1.9).[3]

Comparative Analysis of DSP-2230 and Alternative
Nav Channel Inhibitors

To assess the translational potential of DSP-2230, it is essential to compare its profile with that
of other selective Nav channel inhibitors that have been evaluated in clinical trials. The
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following tables summarize the available data for DSP-2230 and key comparators.

Table 1: In Vitro Potency of Selected Nav Channel

Inhibitors

Compound Target(s) IC50 (pM) Source(s)
Navl.7, Navl.8, 7.1 (Navl.7),11.4

DSP-2230 (ANP-230) [2]
Navl1.9 (Navl1.8), 6.7 (Nav1.9)

PF-05089771 Navl.7 ~0.027 [6]

Ralfinamide Navl.7 37.1 [7]

QLS-81 Navl.7 35 [7]

A-803467 Nav1.8 0.008 [8]

Table 2: Preclinical Efficacy of DSP-2230 in Animal

Models

Animal Model Pain Type Key Findings Source(s)
Dose-dependent
) reduction of thermal
R222S Mutant Mice .
) o ) and mechanical
(Nav1.9 gain-of- Episodic Pain ) [2][9]
) hyperalgesia
function) —
(significant at 10 and
30 mg/kg).
Dose-dependent
analgesic efficacy;
increased potency
Various Neuropathic ] with repeated
) Neuropathic/Inflamma o )
and Inflammatory Pain administration; [1]

Models

tory

potentiated the anti-
allodynic effects of
pregabalin and

morphine.
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Table 3: Clinical Development Status and Outcomes of
Sel | Nav CI Linhibi

Compound

Highest
Target(s) Development

Phase

Key Clinical
L Source(s)
Findings

DSP-2230 (ANP-
230)

Navl.7, Nav1l.8,
Nav1.9

Phase 1/2

Tolerable safety
profile in Phase 1
studies. "Clinical
signals”
observed. [3][10]
Currently in a

trial for familial

infantile episodic

limb pain.

PF-05089771

Phase 2
Navl1.7 ]
(Terminated)

Not statistically
significant in
reducing pain
compared to
. [11][12][13]
placebo in
painful diabetic
peripheral

neuropathy.

Ralfinamide

Nav1l.7 Phase 3

Under
investigation for [7]

neuropathic pain.

Suzetrigine (VX-
548)

Approved (for
Navl1.8 PP ) (
acute pain)

Showed
significant
reduction in
chronic pain in a
[14]
Phase 2 study
for diabetic
peripheral

neuropathy.
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Signaling Pathway and Mechanism of Action

DSP-2230 exerts its analgesic effects by blocking the influx of sodium ions through Nav1.7,
Nav1.8, and Nav1.9 channels in peripheral sensory neurons. This inhibition reduces neuronal
hyperexcitability and the propagation of pain signals. The following diagram illustrates the role

of these channels in the pain signaling pathway and the proposed mechanism of action for
DSP-2230.
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Figure 1: DSP-2230 Mechanism of Action in Pain Signaling.

Experimental Protocols

The assessment of DSP-2230's translational potential relies on a series of well-defined

experimental protocols, from in vitro characterization to in vivo efficacy and clinical evaluation.
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In Vitro Electrophysiology: Automated Patch Clamp

Objective: To determine the inhibitory potency (IC50) of DSP-2230 on human Navl1.7, Nav1.8,
and Nav1.9 channels.

Methodology:

e Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav
channel subtypes are used.

e Instrumentation: An automated patch-clamp system (e.g., lonWorks Quattro, QPatch) is
employed for high-throughput screening.[15][16][17][18]

e Solutions:

o External Solution (in mM): 140 NacCl, 5 KCI, 2 CaCl2, 1 MgClI2, 10 HEPES, 10 glucose; pH
adjusted to 7.4 with NaOH.

o Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with
CsOH.

» Voltage Protocol: Cells are held at a holding potential of -120 mV. A series of depolarizing
voltage steps are applied to elicit sodium currents. The specific voltage protocol is optimized
to assess both tonic and use-dependent block by the compound.

» Data Analysis: Concentration-response curves are generated by applying increasing
concentrations of DSP-2230. The IC50 values are calculated by fitting the data to a Hill
equation.

In Vivo Efficacy: Spinal Nerve Ligation (Chung Model) in
Rats

Objective: To evaluate the analgesic efficacy of DSP-2230 in a rodent model of neuropathic
pain.

Methodology:

¢ Animals: Adult male Sprague-Dawley rats are used.[19][20][21]
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» Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal
to the dorsal root ganglion.[19][20][21][22][23]

e Behavioral Testing:

o Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimuli are assessed
using von Frey filaments. A significant decrease in the withdrawal threshold in the
ipsilateral paw indicates the development of mechanical allodynia.

o Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured. A
shortened withdrawal latency indicates thermal hyperalgesia.

e Drug Administration: DSP-2230 is administered orally (p.o.) at various doses.

o Data Analysis: The percentage reversal of mechanical allodynia or thermal hyperalgesia is
calculated relative to baseline and vehicle-treated animals.

Human Experimental Pain Models: Capsaicin and UVB-
Induced Hyperalgesia

Objective: To assess the pharmacodynamic effects of DSP-2230 on induced pain and
hyperalgesia in healthy volunteers.[24]

Methodology for Capsaicin Model:
e Subjects: Healthy male and female volunteers.

e Procedure: An intradermal injection of capsaicin is administered to the forearm to induce a
localized area of flare, pain, and secondary hyperalgesia.[25][26][27][28][29]

e Outcome Measures:
o Area of Flare: The size of the erythematous area is measured.

o Pain Intensity: Subjects rate their pain on a visual analog scale (VAS) or numeric rating
scale (NRS).
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o Area of Secondary Hyperalgesia: The area of increased sensitivity to mechanical stimuli
(e.g., von Frey filaments) surrounding the injection site is mapped.

e Drug Administration: DSP-2230 or placebo is administered prior to capsaicin injection.
Methodology for UVB Model:
e Subjects: Healthy volunteers.

o Procedure: A small area of skin on the forearm is exposed to a controlled dose of ultraviolet
B (UVB) radiation to induce a localized inflammation and sunburn-like response.[30][31][32]
[33][34]

e Outcome Measures:
o Erythema: The degree of skin redness is quantified using a chromameter.

o Heat Pain Threshold: The temperature at which a thermal stimulus becomes painful is
determined.

o Mechanical Pain Threshold: The force required for a mechanical stimulus to be perceived
as painful is measured.

e Drug Administration: DSP-2230 or placebo is administered after UVB irradiation.

Experimental and Developmental Workflow

The translational path of a compound like DSP-2230 from discovery to clinical application
follows a structured workflow.
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Figure 2: Typical Drug Development Workflow for an Analgesic.

Conclusion

DSP-2230, with its unique multi-target profile against Nav1.7, Nav1.8, and Nav1l.9, represents
a promising approach to the treatment of neuropathic and inflammatory pain. Preclinical data
suggest broad-spectrum analgesic activity. While early-phase clinical data indicate a tolerable
safety profile, the demonstration of clear efficacy in patient populations remains a critical next
step. The ongoing Phase 1/2 trial in a genetically defined pain disorder will be a key
determinant of its translational potential. Comparison with the clinical outcomes of more
selective Nav inhibitors, such as the successful Nav1.8 inhibitor suzetrigine and the
unsuccessful Nav1.7 inhibitor PF-05089771, highlights the complexities of translating
preclinical findings in this target class. The comprehensive experimental approach outlined in
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this guide provides a framework for the continued evaluation of DSP-2230 and other novel
analgesics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Anovel Navl.7, Navl1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in
preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. medchemexpress.com [medchemexpress.com]

o 3. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in
Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharmatkz£4t
[alphanavi.com]

e 4. drpress.org [drpress.org]
e 5. DSP-2230 / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
e 6. mdpi.com [mdpi.com]

7. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain -
PMC [pmc.ncbi.nim.nih.gov]

e 8. drpress.org [drpress.org]

¢ 9. researchgate.net [researchgate.net]

e 10. DSP-2230 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
e 11. medcentral.com [medcentral.com]

o 12. Efficacy of the Navl.7 blocker PF-05089771 in a randomised, placebo-controlled,
double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed
[pubmed.ncbi.nim.nih.gov]

e 13. researchgate.net [researchgate.net]
e 14. mdpi.com [mdpi.com]
e 15. sophion.com [sophion.com]

» 16. sigmaaldrich.com [sigmaaldrich.com]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b10818647?utm_src=pdf-body
https://www.benchchem.com/product/b10818647?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/40633498/
https://pubmed.ncbi.nlm.nih.gov/40633498/
https://www.medchemexpress.com/dsp-2230.html
https://alphanavi.com/en/2021/05/11/236/
https://alphanavi.com/en/2021/05/11/236/
https://alphanavi.com/en/2021/05/11/236/
https://drpress.org/ojs/index.php/HSET/article/view/14509
https://delta.larvol.com/Products/?ProductId=6ffa407c-7bb0-44eb-84e4-085e8bd71326
https://www.mdpi.com/2075-1729/15/4/640
https://pmc.ncbi.nlm.nih.gov/articles/PMC8285378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8285378/
https://drpress.org/ojs/index.php/HSET/article/download/14509/14062/14140
https://www.researchgate.net/figure/The-analgesic-effects-of-ANP-230-on-R222S-mice-Reduced-pain-behavior-by-oral_fig1_370035612
https://synapse.patsnap.com/drug/eb60d7894196427f8270fb5cc16662a9
https://www.medcentral.com/pain/chronic/what-are-nav17-inhibitors-how-are-they-used-treatment
https://pubmed.ncbi.nlm.nih.gov/29578944/
https://pubmed.ncbi.nlm.nih.gov/29578944/
https://pubmed.ncbi.nlm.nih.gov/29578944/
https://www.researchgate.net/publication/324002659_Efficacy_of_the_Nav17_Blocker_Pf-05089771_in_A_Randomised_Placebo-Controlled_Double-Blind_Clinical_Study_in_Subjects_with_Painful_Diabetic_Peripheral_Neuropathy
https://www.mdpi.com/2218-273X/15/5/694
https://sophion.com/app/uploads/2025/12/Automated-high-throughput-patch-clamp-studies-of-voltage-gated-ion-channels-in-hiPSC_AES2025.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/279/879/ps2148en00.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

17. sophion.com [sophion.com]

18. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—
lon Channel Binding Dynamics [frontiersin.org]

19. Spinal nerve ligation model [pspp.ninds.nih.gov]

20. azupcriversitestorage01.blob.core.windows.net
[azupcriversitestorage01.blob.core.windows.net]

21. criver.com [criver.com]
22. m.youtube.com [m.youtube.com]

23. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature
Experiments [experiments.springernature.com]

24. hra.nhs.uk [hra.nhs.uk]

25. Gut pain and hyperalgesia induced by capsaicin: a human experimental model - PubMed
[pubmed.ncbi.nim.nih.gov]

26. A new human experimental pain model: the heat/capsaicin sensitization model - PubMed
[pubmed.ncbi.nim.nih.gov]

27. Human experimental pain models 3: heat/capsaicin sensitization and intradermal
capsaicin models - PubMed [pubmed.ncbi.nlm.nih.gov]

28. Human Experimental Pain Models 3: Heat/Capsaicin Sensitization and Intradermal
Capsaicin Models | Springer Nature Experiments [experiments.springernature.com]

29. The human capsaicin model of allodynia and hyperalgesia: sources of variability and
methods for reduction - PubMed [pubmed.ncbi.nim.nih.gov]

30. hug.ch [hug.ch]

31. The UVB cutaneous inflammatory pain model: a reproducibility study in healthy
volunteers - PMC [pmc.ncbi.nim.nih.gov]

32. The ultraviolet B inflammation model: postinflammatory hyperpigmentation and validation
of a reduced UVB exposure paradigm for inducing hyperalgesia in healthy subjects. | CHDR
[chdr.nl]

33. The ultraviolet B inflammation model: Postinflammatory hyperpigmentation and validation
of a reduced UVB exposure paradigm for inducing hyperalgesia in healthy subjects - PMC
[pmc.ncbi.nlm.nih.gov]

34. Human experimental pain models 1: the ultraviolet light UV-B pain model - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://sophion.com/app/uploads/2022/11/Automated-high-throughput-patch-clamp-studies-of-voltage-gated-ion-channels-in-hiPSC_SfN2022.pdf
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.738260/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.738260/full
https://pspp.ninds.nih.gov/TestDescription/TestSpinalNLM
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/spinal-nerve-ligation.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/spinal-nerve-ligation.pdf
https://www.criver.com/products-services/research-models-services/preconditioning-services/rodent-surgery/neurological-procedures/spinal-nerve-ligation-snl-model
https://m.youtube.com/watch?v=ZoY6VCd8FyY
https://experiments.springernature.com/articles/10.1385/1-59259-770-X:203
https://experiments.springernature.com/articles/10.1385/1-59259-770-X:203
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/pharmacodynamic-effect-of-dsp-2230-using-pain-models/
https://pubmed.ncbi.nlm.nih.gov/12855343/
https://pubmed.ncbi.nlm.nih.gov/12855343/
https://pubmed.ncbi.nlm.nih.gov/10380972/
https://pubmed.ncbi.nlm.nih.gov/10380972/
https://pubmed.ncbi.nlm.nih.gov/20336422/
https://pubmed.ncbi.nlm.nih.gov/20336422/
https://experiments.springernature.com/articles/10.1007/978-1-60327-323-7_14
https://experiments.springernature.com/articles/10.1007/978-1-60327-323-7_14
https://pubmed.ncbi.nlm.nih.gov/9707653/
https://pubmed.ncbi.nlm.nih.gov/9707653/
https://www.hug.ch/sites/interhug/files/structures/pharmacologie_et_toxicologie_cliniques/documents/05-256b_ing2012.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3867698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3867698/
https://chdr.nl/library/the-ultraviolet-b-inflammation-model-postinflammatory-hyperpigmentation-and-validation-of-a-reduced-uvb-exposure-paradigm-for-inducing-hyperalgesia-in-healthy-subjects
https://chdr.nl/library/the-ultraviolet-b-inflammation-model-postinflammatory-hyperpigmentation-and-validation-of-a-reduced-uvb-exposure-paradigm-for-inducing-hyperalgesia-in-healthy-subjects
https://chdr.nl/library/the-ultraviolet-b-inflammation-model-postinflammatory-hyperpigmentation-and-validation-of-a-reduced-uvb-exposure-paradigm-for-inducing-hyperalgesia-in-healthy-subjects
https://pmc.ncbi.nlm.nih.gov/articles/PMC6590423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6590423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6590423/
https://pubmed.ncbi.nlm.nih.gov/20336420/
https://pubmed.ncbi.nlm.nih.gov/20336420/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing
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Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
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dsp-2230]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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